4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with a unique structure that combines a thieno ring with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl and ethyl substituents on a thieno[3,2-c]pyridine scaffold. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Similar structure but lacks the cyclopropyl group.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Similar structure but lacks both the cyclopropyl and ethyl groups
Uniqueness
4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of both cyclopropyl and ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-cyclopropyl-4-ethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-12(9-3-4-9)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,2-5,7H2,1H3 |
InChI Key |
KEIHMQORCRHNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)SC=C2)C3CC3 |
Origin of Product |
United States |
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